Tocris-0699
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Overview
Description
BRL-52537 is a synthetic compound known for its potent and highly selective action as a kappa-opioid receptor agonist. It has been extensively studied for its neuroprotective effects in various animal models, particularly in the context of cerebral ischemia and reperfusion injury. The compound’s chemical structure is characterized by the presence of a dichlorophenyl group and a piperidine ring, making it a unique and valuable tool in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL-52537 involves several key steps, starting with the preparation of the dichlorophenylacetyl intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction typically requires the use of organic solvents and catalysts to ensure high yield and purity. The specific reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with minimal impurities .
Industrial Production Methods
While detailed industrial production methods for BRL-52537 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves the use of larger reaction vessels, precise control of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the compound in bulk quantities suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
BRL-52537 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various analogs and derivatives of BRL-52537, each with potentially different pharmacological properties. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
BRL-52537 has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to protect against cerebral ischemia and reperfusion injury by reducing neuronal apoptosis and oxidative stress.
Pain Management: As a kappa-opioid receptor agonist, BRL-52537 is studied for its potential analgesic effects, offering an alternative to traditional pain medications.
Cardioprotection: Research indicates that BRL-52537 may have protective effects in models of myocardial infarction, reducing infarct size and improving cardiac function.
General Brain Research: The compound is used to study the role of kappa-opioid receptors in various neurological processes and diseases.
Mechanism of Action
BRL-52537 exerts its effects primarily through the activation of kappa-opioid receptors. Upon binding to these receptors, the compound modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. This leads to a reduction in neuronal excitability and the attenuation of ischemia-evoked nitric oxide production. Additionally, BRL-52537 has been shown to upregulate phosphorylated signal transducer and activator of transcription-3, contributing to its neuroprotective effects .
Comparison with Similar Compounds
BRL-52537 is unique in its high selectivity and potency as a kappa-opioid receptor agonist. Similar compounds include:
U-50488: Another kappa-opioid receptor agonist with neuroprotective properties.
CI-977: Known for its analgesic effects and potential use in pain management.
GR89696: Studied for its neuroprotective and cardioprotective effects.
Compared to these compounds, BRL-52537 stands out due to its higher selectivity for kappa-opioid receptors and its extensive use in neuroprotection research .
Properties
Molecular Formula |
C18H24Cl2N2O |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2/t15-/m0/s1 |
InChI Key |
GHCCBWMZKJQGLS-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonyms |
1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine BRL 52537 BRL-52537 BRL52537 |
Origin of Product |
United States |
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